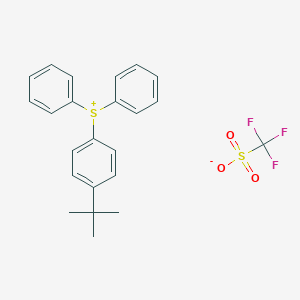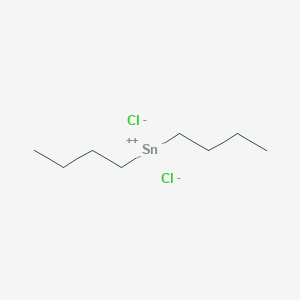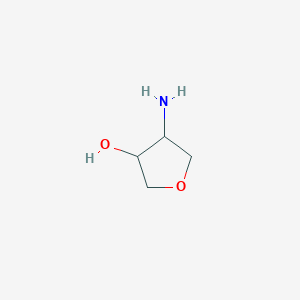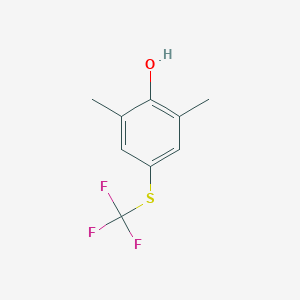![molecular formula C9H14N2O2 B138696 2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide CAS No. 127117-45-7](/img/structure/B138696.png)
2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide, also known as AMAC, is a synthetic compound that belongs to the class of bicyclic amides. It has gained significant attention in the scientific community due to its potential as a therapeutic agent for the treatment of various diseases.
Mécanisme D'action
2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide works by binding to the GABA-A receptor in the brain, which is responsible for inhibiting neuronal activity. By binding to this receptor, 2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide enhances the inhibitory effect of GABA, leading to a decrease in neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used as sedatives and anxiolytics.
Effets Biochimiques Et Physiologiques
2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the release of inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. It has also been shown to reduce the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This effect may be responsible for the anticonvulsant properties of 2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of GABA in the brain. However, one limitation of 2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide is its relatively short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Parkinson's and Alzheimer's. Another area of interest is its potential as a treatment for epilepsy. Additionally, further research is needed to fully understand the mechanism of action of 2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide and its effects on the brain.
Méthodes De Synthèse
2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide can be synthesized by reacting 2-azabicyclo[3.1.0]hexane-1-carboxylic acid with acetic anhydride and then methylating the resulting product with dimethyl sulfate. The final product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and epilepsy.
Propriétés
Numéro CAS |
127117-45-7 |
|---|---|
Nom du produit |
2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide |
Formule moléculaire |
C9H14N2O2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
2-acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide |
InChI |
InChI=1S/C9H14N2O2/c1-6(12)11-4-3-7-5-9(7,11)8(13)10-2/h7H,3-5H2,1-2H3,(H,10,13) |
Clé InChI |
AQNWHIBQWMEWPF-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC2C1(C2)C(=O)NC |
SMILES canonique |
CC(=O)N1CCC2C1(C2)C(=O)NC |
Synonymes |
2-Azabicyclo[3.1.0]hexane-1-carboxamide,2-acetyl-N-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



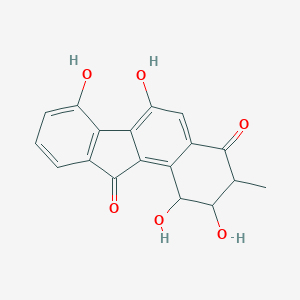
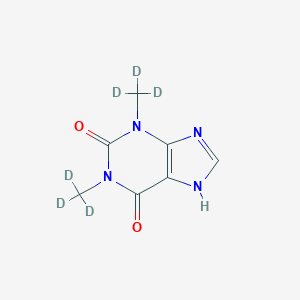
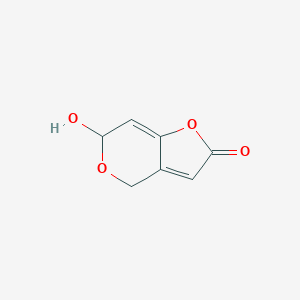
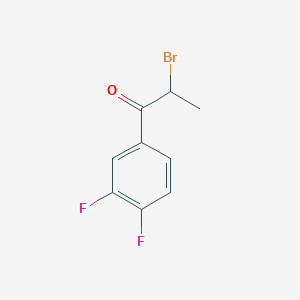
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B138631.png)
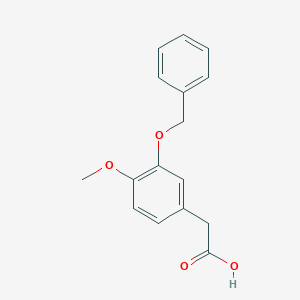
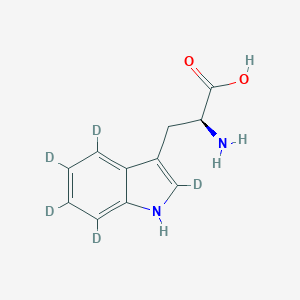
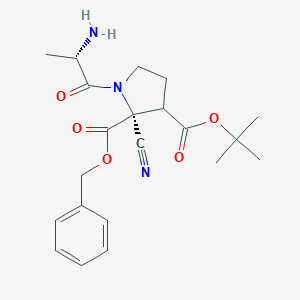
![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione](/img/structure/B138639.png)
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B138643.png)
